Methyl 4-oxopiperidine-3-carboxylate

Description

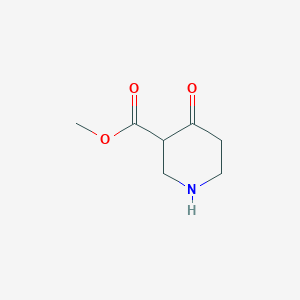

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGBGYWMXBQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369110 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108554-34-3 | |

| Record name | Methyl 4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Molecular Architecture of Methyl 4-oxopiperidine-3-carboxylate: A Technical Guide

For Immediate Release

A Deep Dive into the Structural Verification of a Key Pharmaceutical Intermediate

This technical guide provides an in-depth exploration of the methodologies and analytical reasoning required for the comprehensive structure elucidation of methyl 4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and analytical scientists, this document synthesizes foundational analytical principles with practical, field-proven insights to establish a self-validating framework for structural confirmation.

Introduction: The Significance of a Privileged Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal template for interacting with biological targets. This compound, as a bifunctional molecule incorporating a ketone, an ester, and a secondary amine, offers multiple points for synthetic diversification, rendering it a valuable starting material for the synthesis of complex drug candidates.[1] Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent drug development efforts are built.

Foundational Analysis: A Multi-Modal Spectroscopic Approach

The elucidation of a novel or synthesized small molecule is a puzzle solved by the convergence of evidence from multiple analytical techniques.[2] For this compound, a comprehensive analysis relies on three pillars of spectroscopic investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed and robust structural picture.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the molecular skeleton.[3]

1.1: Proton (¹H) NMR Spectroscopy: A Proton's-Eye View

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| NH | 2.0 - 4.0 | Broad Singlet (br s) | 1H | The proton on the nitrogen is exchangeable, leading to a broad signal. Its chemical shift can vary depending on solvent and concentration. |

| C3-H | 3.5 - 3.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is adjacent to the electron-withdrawing carbonyl group of the ester and the ketone, shifting it downfield. It will be split by the neighboring protons on C2. |

| O-CH₃ | 3.7 | Singlet (s) | 3H | The three equivalent protons of the methyl ester are not coupled to any other protons, resulting in a singlet. The electronegative oxygen atom shifts this signal downfield. |

| C2-H₂ | 3.2 - 3.5 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom and the chiral center at C3, making them diastereotopic. They will show complex splitting patterns due to coupling with the C3-H and each other. |

| C5-H₂ & C6-H₂ | 2.5 - 3.0 | Multiplet (m) | 4H | These methylene protons are part of the piperidine ring and will exhibit complex splitting due to coupling with each other and adjacent protons. |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The hydrochloride salt is often used to improve solubility in polar solvents.[4]

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

-

Spectral Interpretation: Integrate the peaks to determine the relative number of protons, analyze the chemical shifts to infer the electronic environment of the protons, and interpret the splitting patterns (multiplicity) to determine the connectivity of the protons.

1.2: Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ketone) | 200 - 210 | The carbonyl carbon of the ketone is highly deshielded and appears far downfield. |

| C=O (Ester) | 168 - 175 | The carbonyl carbon of the ester is also deshielded but typically appears slightly upfield from a ketone carbonyl. |

| C3 | 50 - 60 | This carbon is attached to two electron-withdrawing carbonyl groups, shifting it downfield. |

| O-CH₃ | 52 | The carbon of the methyl ester is attached to an electronegative oxygen atom. |

| C2, C6 | 45 - 55 | These carbons are adjacent to the nitrogen atom. |

| C5 | 35 - 45 | This methylene carbon is further from the electron-withdrawing groups. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each non-equivalent carbon atom.

-

Data Processing: Process the FID similarly to the ¹H NMR spectrum.

-

Spectral Interpretation: Correlate the number of peaks with the number of carbon atoms in the proposed structure and use chemical shift tables and predictive software to assign each peak to a specific carbon atom.

Part 2: Mass Spectrometry (MS) - Weighing the Molecule and Its Fragments

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): For this compound (C₇H₁₁NO₃), the expected molecular weight is 157.17 g/mol . In an electron ionization (EI) mass spectrum, a peak at m/z = 157 would correspond to the molecular ion.

-

Key Fragmentation Patterns: As a beta-keto ester, characteristic fragmentation patterns are expected.[2]

-

Loss of methoxy group (-OCH₃): A peak at m/z = 126 (157 - 31).

-

Loss of carbomethoxy group (-COOCH₃): A peak at m/z = 98 (157 - 59).

-

Alpha-cleavage adjacent to the ketone: Cleavage of the bonds next to the carbonyl group is a common fragmentation pathway for cyclic ketones.[5]

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which in turn supports the overall molecular structure.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing the Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C=O (Ketone) | 1705 - 1725 | Stretching |

| C=O (Ester) | 1735 - 1750 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

| C-N (Amine) | 1020 - 1250 | Stretching |

The presence of strong absorption bands in the carbonyl region (1700-1750 cm⁻¹) is a key indicator for both the ketone and ester functional groups. The N-H stretch will confirm the presence of the secondary amine.

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector.

-

Data Processing: A Fourier transform is applied to the raw data to generate the infrared spectrum.

-

Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups using correlation charts. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern for the molecule as a whole.

Synthesis of Evidence and Final Structure Confirmation

The definitive structure elucidation of this compound is achieved by the congruent interpretation of data from all three spectroscopic techniques.

Figure 1: A workflow diagram illustrating the integrated approach to the structure elucidation of this compound.

The ¹H and ¹³C NMR data provide the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation. FTIR confirms the presence of the key functional groups. When all data points are in agreement with the proposed structure and inconsistent with other plausible isomers, the structure is considered elucidated with a high degree of confidence.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers and drug development professionals can confidently verify the molecular architecture of this and other vital chemical entities, ensuring the integrity and reliability of their scientific endeavors.

References

- 1. 99329-51-8|Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride|lookchem [lookchem.com]

- 5. This compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 108554-34-3: Methyl 4-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of Methyl 4-oxopiperidine-3-carboxylate (CAS Number: 108554-34-3), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. This document delves into its physicochemical properties, outlines its synthesis, details its analytical characterization, and explores its significant applications as a key intermediate in the synthesis of complex pharmacologically active molecules, including potent enzyme inhibitors and natural product analogs. The guide is intended to serve as a crucial resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development.

Introduction

This compound, registered under CAS number 108554-34-3, is a vital synthetic intermediate belonging to the piperidine class of heterocyclic compounds. Its unique structural arrangement, featuring a ketone and a β-keto ester functionality within a piperidine ring, makes it a versatile precursor for the construction of more complex molecular architectures. This guide offers a senior application scientist's perspective on the essential technical data and methodologies related to this compound, emphasizing its practical application in research and development.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, reaction optimization, and analytical characterization.

Structural and Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 108554-34-3[1]

-

Molecular Formula: C₇H₁₁NO₃[1]

-

Molecular Weight: 157.17 g/mol [1]

-

Synonyms: 4-Oxo-piperidine-3-carboxylic acid methyl ester, Methyl 4-piperidone-3-carboxylate, 3-(Methoxycarbonyl)piperidin-4-one[1]

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for this compound and its commonly used hydrochloride salt are summarized below. It is important to note that the free base is a liquid or low-melting solid, while its hydrochloride salt is a more stable, crystalline solid.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Appearance | White to pale cream powder | White to light brown solid | [2][3] |

| Molecular Formula | C₇H₁₁NO₃ | C₇H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | 193.63 g/mol | [1][4] |

| Melting Point | Not readily available | ~175 °C (decomposes) | [4] |

| Boiling Point | Not readily available | 255.337 °C at 760 mmHg (Predicted) | [5][6] |

| pKa | Not readily available | 10.66 ± 0.20 (Predicted) | [5][6] |

| Solubility | Soluble in many organic solvents | Slightly soluble in DMSO and Methanol | [7] |

Synthesis and Manufacturing

The primary synthetic route to this compound is the Dieckmann condensation , an intramolecular cyclization of a diester.

Synthetic Pathway: Dieckmann Condensation

The synthesis initiates from N-substituted di-esters, which undergo an intramolecular base-catalyzed cyclization to form the six-membered piperidine ring. A subsequent hydrolysis and decarboxylation step can be employed if the N-substituent is a protecting group.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical principles for the Dieckmann condensation.

Step 1: Dieckmann Condensation

-

To a solution of N-benzyl-bis(2-methoxycarbonylethyl)amine in anhydrous toluene, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Step 2: Debenzylation

-

Dissolve the crude product from Step 1 in methanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methoxy group, and the methine proton at the 3-position. The exact chemical shifts and coupling constants will be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons (ketone and ester), the carbons of the piperidine ring, and the methoxy carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 157.17. Common adducts such as [M+H]⁺ and [M+Na]⁺ may also be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Another strong absorption band around 1735-1750 cm⁻¹ for the C=O stretching of the ester.

-

N-H stretching vibrations for the secondary amine in the piperidine ring would appear in the region of 3300-3500 cm⁻¹.

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid for improved peak shape.[8]

-

Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of various biologically active compounds.

Synthesis of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway and is a validated target in oncology.[9][10][11][12] this compound is a key building block for the synthesis of potent NAMPT inhibitors.[13] The piperidine core provides a scaffold that can be elaborated with various functional groups to optimize binding to the enzyme's active site.

Caption: Role of this compound in NAMPT inhibitor synthesis.

Precursor for Phenanthrene-Based Tylophorine Analogues

Phenanthrene-based tylophorine analogues are a class of compounds that have demonstrated significant cytotoxic activities against various cancer cell lines.[13] The synthesis of these complex molecules often utilizes piperidine-containing fragments derived from this compound.

Intermediate in the Synthesis of Nakadomarin A

The marine alkaloid Nakadomarin A possesses a complex polycyclic structure and has shown interesting biological activities.[14][15][16][17][18] Synthetic approaches towards Nakadomarin A have utilized this compound hydrochloride as a starting reagent to construct the intricate core of the natural product.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its salts. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 108554-34-3) is a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile functionality and established synthetic utility make it an indispensable tool for the construction of complex molecular targets with significant therapeutic potential. This technical guide has provided a comprehensive overview of its characterization, synthesis, and applications, aiming to empower researchers and drug development professionals in their scientific endeavors.

References

- 1. This compound | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride,71486-53-8-Amadis Chemical [amadischem.com]

- 3. This compound Hydrochloride | 71486-53-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride|lookchem [lookchem.com]

- 6. Methyl 1-methyl-4-oxopiperidine-3-carboxylate CAS#: 13221-89-1 [amp.chemicalbook.com]

- 7. METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE | 71486-53-8 [chemicalbook.com]

- 8. Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel nicotinamide phosphoribosyl transferase (NAMPT) inhibitor via in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-OXO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER | 108554-34-3 [chemicalbook.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. The Evans Synthesis of (-)-Nakadomarin A [organic-chemistry.org]

- 16. Total synthesis of (+)-nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Total Synthesis of (–)-Nakadomarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-Oxopiperidine-3-carboxylate

Executive Summary

Methyl 4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its rigid scaffold and versatile functional groups—a ketone, a secondary amine, and a methyl ester—make it an invaluable precursor for synthesizing a wide array of complex pharmaceutical agents, including potent analgesics and antiviral compounds. This guide provides an in-depth technical analysis of the primary synthetic routes to this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of methodologies. We will primarily explore the robust and widely adopted Dieckmann condensation pathway, offering researchers and process chemists the critical insights needed for efficient and scalable synthesis.

The Strategic Importance of the 4-Oxopiperidine Core

The 4-oxopiperidine moiety is a privileged scaffold in drug discovery. The ketone at the C4 position provides a handle for further functionalization, while the β-ketoester system at C3 and C4 allows for diverse chemical transformations. The nitrogen atom can be substituted to modulate physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles. Consequently, this intermediate is a cornerstone in the synthesis of numerous biologically active molecules.[1][2]

Primary Synthetic Strategy: The Dieckmann Condensation

The most reliable and frequently employed method for constructing the this compound core is the intramolecular Dieckmann condensation.[3] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-ketoester. The overall strategy can be dissected into two main stages: formation of the acyclic diester precursor and its subsequent cyclization.

Mechanistic Rationale

The synthesis begins with a double Michael addition of a primary amine (e.g., benzylamine, for a readily removable protecting group) to two equivalents of an acrylate ester, such as methyl acrylate. This reaction forms an acyclic N-substituted-β,β'-dicarbomethoxy diethylamine. In the presence of a strong base, such as sodium methoxide, one of the α-carbons is deprotonated to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a five-membered cyclic intermediate which, after rearrangement and protonation, yields the desired six-membered piperidone ring.[4][5]

The choice of sodium methoxide as the base is strategic; it not only facilitates the condensation but also minimizes the risk of transesterification, as it matches the methyl ester groups of the substrate.[5] Toluene is often used as the solvent to facilitate the removal of methanol formed during the reaction via azeotropic distillation, driving the equilibrium towards product formation.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the Dieckmann condensation approach for synthesizing an N-protected version of the target molecule.

Caption: Figure 1: Dieckmann Condensation Workflow.

Detailed Experimental Protocol: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate

This protocol details the synthesis of the N-benzyl protected intermediate, a common precursor that can be deprotected in a subsequent step.[6][7]

Step 1: Formation of N,N-bis(2-carbomethoxyethyl)benzylamine

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (1.0 eq).

-

Slowly add methyl acrylate (2.2 eq) dropwise at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the consumption of benzylamine.

-

The resulting crude diester is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Dieckmann Condensation

-

Charge a multi-neck flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel with sodium methoxide (1.2 eq) and anhydrous toluene.

-

Heat the suspension to reflux (approx. 110°C).

-

Dissolve the crude diester from Step 1 in anhydrous toluene and add it dropwise to the refluxing sodium methoxide suspension over 2-3 hours.

-

After the addition, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC. The formation of a thick precipitate is typically observed.

-

Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

-

Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 3M HCl) until the pH is acidic (pH ~2-3). This breaks up the sodium enolate salt of the product.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.[5] The product can be purified by column chromatography or vacuum distillation.

Step 3: N-Debenzylation (Hydrogenolysis)

-

Dissolve the purified N-benzyl product from Step 2 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 50 psi or balloon pressure) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed (typically 4-12 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The product, this compound, is often isolated as its hydrochloride salt by treating the concentrated solution with HCl in an appropriate solvent (e.g., ether or isopropanol).[1]

Comparative Analysis of Synthetic Routes

While the Dieckmann condensation is the workhorse method, other strategies exist, each with specific advantages and limitations.

| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |

| Dieckmann Condensation | Primary amine, Acrylate ester | High reliability, Scalable, Readily available starting materials.[5] | Multi-step process, Requires strong base. | 60-75% (overall) |

| Petrenko-Kritschenko Piperidone Synthesis | Aldehyde, Amine, Acetonedicarboxylic acid diester | Convergent synthesis, Forms the ring in one pot.[8] | Limited to symmetrical piperidones, Substrate scope can be narrow. | 50-70% |

| Pyridine Reduction | Substituted Pyridine-3-carboxylates | Fewer steps if the pyridine precursor is available. | Often requires harsh reducing agents, Can suffer from lack of regioselectivity. | Variable |

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Dieckmann condensation of an N-protected dialkylamine dipropionate intermediate. This method offers a robust, scalable, and well-documented pathway using inexpensive and readily available starting materials.[4][5] The N-benzyl protected intermediate provides a stable compound that can be easily deprotected under standard hydrogenolysis conditions to yield the final target. For researchers and drug development professionals, mastery of this synthetic sequence is essential for accessing the vast chemical space enabled by this versatile heterocyclic core.

References

- 1. 4-氧代-3-哌啶羧酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

Basic reactions of 4-oxo-piperidine-3-carboxylic acid methyl ester

An In-Depth Technical Guide to the Core Reactions of 4-Oxo-piperidine-3-carboxylic acid methyl ester

Abstract

Methyl 4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating a secondary amine, a ketone, and a β-keto ester moiety within a piperidine ring, offers multiple reactive centers for strategic functionalization. This guide provides an in-depth exploration of the fundamental reactions of this scaffold, offering field-proven insights into the causality behind experimental choices. We will dissect the reactivity at the nitrogen atom, the C4-ketone, and the versatile β-keto ester system. Detailed protocols, mechanistic diagrams, and a comprehensive summary of reaction pathways are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile intermediate for the synthesis of complex molecular architectures.[1][2]

Introduction: A Multifunctional Synthetic Scaffold

The structure of 4-oxo-piperidine-3-carboxylic acid methyl ester presents a confluence of three key functional groups, each with a distinct and exploitable reactivity profile:

-

The Secondary Amine (NH): A nucleophilic nitrogen that serves as a primary handle for introducing substituents via alkylation, acylation, and other N-functionalization reactions. Its basicity is a critical parameter in reaction design.

-

The C4-Ketone (C=O): An electrophilic center amenable to nucleophilic addition, reduction, and condensation reactions, most notably reductive amination, for the construction of diverse 4-substituted piperidines.

-

The β-Keto Ester System: This integrated unit is arguably the most versatile feature. The α-hydrogen at the C3 position is acidic, enabling the formation of a highly reactive enolate for C-C bond formation.[3][4] Furthermore, the ester is susceptible to hydrolysis, which, followed by the characteristic decarboxylation of the resulting β-keto acid, provides a pathway to 4-piperidone derivatives.[4]

This guide is structured to address each of these reactive domains sequentially, providing both the mechanistic rationale and practical execution for core transformations.

Reactions at the Piperidine Nitrogen

The secondary amine is often the first site to be functionalized, typically to install a protecting group or a desired pharmacophoric element. The lone pair of electrons on the nitrogen atom makes it an effective nucleophile.[5]

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen, a common strategy in the synthesis of pharmaceutical intermediates.[6] The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism where the nitrogen attacks an alkyl halide or a similar electrophile.

Causality of Experimental Choices:

-

Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrogen halide byproduct formed during the reaction. The choice of a non-nucleophilic base prevents competition with the piperidine nitrogen.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine.

References

- 1. 4-OXO-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER | 108554-34-3 [chemicalbook.com]

- 2. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]

- 3. fiveable.me [fiveable.me]

- 4. aklectures.com [aklectures.com]

- 5. Reactions of Piperidines | Ambeed [ambeed.com]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

Methyl 4-oxopiperidine-3-carboxylate hydrochloride properties

An In-Depth Technical Guide to Methyl 4-oxopiperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a bifunctional molecule, it incorporates a piperidone core, a β-ketoester moiety, and a secondary amine hydrochloride. This unique combination of reactive sites makes it an exceptionally versatile precursor for constructing complex molecular architectures, particularly for the development of novel therapeutic agents. Its rigid piperidone scaffold is a common feature in a multitude of biologically active compounds, allowing for the precise spatial orientation of functional groups necessary for molecular recognition and pharmacological activity. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing researchers with the technical insights required for its effective utilization in the laboratory.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a starting material are fundamental to successful research and development. This compound hydrochloride is a white to light yellow crystalline solid that is hygroscopic in nature.[1] Key identification and physical data are summarized in Table 1.

| Identifier | Value |

| IUPAC Name | This compound;hydrochloride[2] |

| Synonyms | 3-Methoxycarbonyl-4-piperidone hydrochloride, 4-Oxopiperidine-3-carboxylic Acid Methyl Ester Hydrochloride[1] |

| CAS Number | 71486-53-8[3][4] |

| Molecular Formula | C₇H₁₁NO₃ · HCl |

| Molecular Weight | 193.63 g/mol [1] |

| Appearance | White to light yellow/brown solid[1] |

| Melting Point | ~175 °C (with decomposition)[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1] |

| Stability | Hygroscopic; stable under normal conditions[1][5] |

Spectroscopic Profile

Structural confirmation is critical for ensuring the quality of the material. The spectroscopic data for this compound hydrochloride are consistent with its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals corresponding to the methoxy group protons (a singlet, ~3.7 ppm), the proton at the C3 position, and a series of multiplets for the diastereotopic methylene protons of the piperidine ring. The NH proton of the hydrochloride salt would likely appear as a broad signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include two carbonyl carbons (one for the ketone and one for the ester), the methoxy carbon, and the carbons of the piperidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicating the presence of key functional groups. A broad peak centered around 3000-3400 cm⁻¹ would correspond to the N-H stretch of the ammonium salt. Two distinct carbonyl (C=O) stretching bands would be visible: one for the ketone around 1720-1740 cm⁻¹ and one for the ester around 1740-1760 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the mass spectrum would show a prominent peak for the parent ion (the free base) at an m/z corresponding to [M+H]⁺, where M is the mass of the free base (C₇H₁₁NO₃).

Synthesis and Purification

The synthesis of 4-piperidone derivatives is often achieved through a Dieckmann condensation, a robust intramolecular reaction for forming five- and six-membered rings.[6] This approach provides a reliable route to the core structure of this compound.

Conceptual Synthetic Workflow

The general strategy involves the preparation of a diester precursor followed by an intramolecular cyclization promoted by a strong base. The resulting β-ketoester is then protonated to yield the final product.

Caption: Conceptual workflow for the synthesis via Dieckmann Condensation.

Exemplary Laboratory Protocol

This protocol describes a generalized Dieckmann condensation for the synthesis of the target compound. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Precursor Synthesis: Prepare the acyclic diester precursor, N-bis(2-methoxycarbonylethyl)amine, by reacting a suitable amine precursor with methyl acrylate.

-

Cyclization Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add a solution of sodium ethoxide in absolute ethanol.

-

Substrate Addition: Slowly add the diester precursor dropwise to the stirred base solution at room temperature under an inert nitrogen atmosphere. The addition rate should be controlled to manage any exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of aqueous hydrochloric acid until the pH is acidic. This step protonates the enolate intermediate and forms the hydrochloride salt.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities. The product, being a salt, will remain in the aqueous layer.

-

Isolation and Purification: Concentrate the aqueous layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final this compound hydrochloride as a crystalline solid.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three primary reactive sites: the secondary amine, the C4-ketone, and the active methylene group at C3, characteristic of a β-ketoester.

Caption: Key reactive sites for synthetic transformations.

-

A) N-Alkylation/Acylation: After neutralizing the hydrochloride salt to the free secondary amine, the nitrogen atom can readily undergo nucleophilic attack. This allows for the introduction of a wide variety of substituents through reactions with alkyl halides, acyl chlorides, or via reductive amination, enabling the modulation of steric and electronic properties.

-

B) C4-Ketone Modifications: The carbonyl group is a versatile handle for numerous transformations. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in Wittig-type reactions to form exocyclic double bonds. These modifications are crucial for building complex scaffolds.

-

C) C3-Position Chemistry: The proton on the carbon between the two carbonyl groups (the α-proton of the β-ketoester) is acidic. Deprotonation with a suitable base generates a nucleophilic enolate, which can be alkylated or acylated. This allows for the introduction of substituents at the C3 position, a common strategy in drug design.

Applications in Drug Discovery

The piperidone scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound hydrochloride serves as a key starting material for complex molecules due to its inherent functionality.

-

Synthesis of Natural Products: It has been utilized as a key starting reagent in the total synthesis of complex natural products like nakadomarin A .[1] This highlights its utility in constructing intricate polycyclic systems.

-

Development of Growth Hormone Secretagogues: The compound is a documented precursor for synthesizing analogs of capromorelin , which are potent, orally active growth hormone secretagogues.[1] This involves modifying the piperidine core to optimize binding to the ghrelin receptor.

-

General Pharmaceutical Intermediates: Piperidone derivatives are widely used in the molecular structure of many drugs.[7] The functional handles on this specific molecule make it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential. This compound hydrochloride is classified as an irritant.[8]

| Hazard Category | Description |

| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[3] |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a NIOSH-approved dust mask.[3] |

| Handling | Use in a well-ventilated area or fume hood. Avoid dust formation. Wash hands thoroughly after handling.[3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep in a dark place as it is hygroscopic. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]Skin: Wash with plenty of soap and water.[3]Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |

Conclusion

This compound hydrochloride is a high-value, versatile chemical intermediate for advanced organic synthesis. Its well-defined reactivity at three distinct molecular sites provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and development, a thorough understanding of its properties, handling, and synthetic potential is key to unlocking its full utility in the creation of next-generation therapeutics.

References

- 1. METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE | 71486-53-8 [chemicalbook.com]

- 2. Buy Online CAS Number 71486-53-8 - TRC - this compound Hydrochloride | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound hydrochloride,71486-53-8-Amadis Chemical [amadischem.com]

- 5. fishersci.com [fishersci.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chembk.com [chembk.com]

- 8. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Key C7H11NO3 Isomers for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the physical and chemical properties of three significant isomers of the molecular formula C7H11NO3: Methyl 2-acetamidoacrylate, 3-Methylcrotonylglycine, and Tiglylglycine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of these compounds, grounded in experimental rationale and practical application.

Introduction: A Tale of Three Isomers

The molecular formula C7H11NO3 represents a fascinating intersection of synthetic chemistry and metabolic biology. While numerous structures can be drawn for this formula, this guide focuses on three isomers that exemplify its diverse relevance: a versatile synthetic building block and two crucial biomarkers of metabolic health.

-

Methyl 2-acetamidoacrylate: A key substrate in synthetic organic chemistry, particularly in the formation of novel amino acids and peptides. Its reactivity is centered around the electron-deficient double bond, making it a valuable tool for medicinal chemists.

-

3-Methylcrotonylglycine: An N-acylglycine that serves as a critical diagnostic marker for 3-methylcrotonyl-CoA carboxylase deficiency, an inborn error of leucine metabolism.[1][2][3] Its presence and concentration in biological fluids provide a window into specific metabolic pathways.

-

Tiglylglycine: Another N-acylglycine, this isomer is an important biomarker for mitochondrial dysfunction and disorders related to isoleucine catabolism.[4][5][6] Its detection can signify broader issues with cellular energy production.

This guide will delve into the distinct characteristics of each of these molecules, providing a comparative analysis of their properties, synthesis, and analytical characterization, with a particular focus on their applications and significance in the field of drug development and clinical research.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application, from designing synthetic routes to developing analytical methods for its detection. The table below summarizes the key properties of our three isomers of interest.

| Property | Methyl 2-acetamidoacrylate | 3-Methylcrotonylglycine | Tiglylglycine |

| IUPAC Name | methyl 2-acetamidoprop-2-enoate[7] | 2-(3-methylbut-2-enamido)acetic acid[8] | 2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid[9] |

| CAS Number | 35356-70-8[7] | 33008-07-0[8] | 35842-45-6[9] |

| Molecular Weight | 143.14 g/mol [7] | 157.17 g/mol [8] | 157.17 g/mol [9] |

| Appearance | White solid[10] | Solid[8] | Solid[9] |

| Melting Point | 50-52 °C[11] | 147 °C[12] | Not available |

| Boiling Point | 104 °C at 8 mmHg[11] | Not available | Not available |

| Solubility | Soluble in organic solvents. Hydrolysis can occur in aqueous media. | Soluble in water, DMF, DMSO, and ethanol.[12] | Soluble in water. |

Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility and reactivity of a molecule are critical considerations for its use in research and development. Here, we explore the synthesis of Methyl 2-acetamidoacrylate and the biological origins of the two N-acylglycines, as well as the characteristic reactivity of the synthetic isomer.

Synthesis of Methyl 2-acetamidoacrylate

Methyl 2-acetamidoacrylate is a valuable synthetic intermediate, and its preparation is a common requirement in many research laboratories. A widely used method involves the elimination reaction of a protected alanine derivative.

Workflow for the Synthesis of Methyl 2-acetamidoacrylate:

Caption: Synthesis of Methyl 2-acetamidoacrylate via elimination.

Experimental Protocol: Synthesis from N-acetylalanine methyl ester

This protocol is adapted from established literature procedures.[10] The rationale behind this approach is the creation of a good leaving group from the hydroxyl or a related functional group at the β-position of the alanine derivative, followed by base-catalyzed elimination to form the double bond.

-

Starting Material Preparation: N-acetylalanine is first esterified to its methyl ester. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst like thionyl chloride or a resin. The purpose of this step is to protect the carboxylic acid, which would otherwise interfere with the subsequent elimination reaction.

-

Elimination Reaction: The N-acetylalanine methyl ester is then subjected to conditions that favor elimination. A common method is the treatment with a dehydrating agent in the presence of a base. For instance, refluxing in acetic anhydride with sodium acetate can effect the elimination. The acetic anhydride serves as both the solvent and a reactant that can activate the β-position for elimination, while the sodium acetate acts as the base to abstract a proton.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. This typically involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate. The organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure, white solid Methyl 2-acetamidoacrylate.

Reactivity of Methyl 2-acetamidoacrylate: The Michael Addition

The key to the synthetic utility of Methyl 2-acetamidoacrylate lies in its electrophilic nature, conferred by the electron-withdrawing ester and amide groups. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[10]

Workflow for the Michael Addition of a Thiol to Methyl 2-acetamidoacrylate:

Caption: Michael addition reaction with Methyl 2-acetamidoacrylate.

This reactivity is particularly valuable in the synthesis of unnatural amino acids. For example, the addition of thiols leads to the formation of cysteine derivatives. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functionalities at the β-position, making this a cornerstone reaction in medicinal chemistry and peptide science.

Biological Formation of 3-Methylcrotonylglycine and Tiglylglycine

In contrast to the synthetic nature of Methyl 2-acetamidoacrylate, 3-Methylcrotonylglycine and Tiglylglycine are endogenous metabolites. Their formation is a consequence of specific metabolic pathways, and their accumulation is indicative of enzymatic deficiencies.

-

3-Methylcrotonylglycine is formed from the buildup of 3-methylcrotonyl-CoA, an intermediate in the catabolism of the branched-chain amino acid leucine.[1] In a healthy individual, the enzyme 3-methylcrotonyl-CoA carboxylase converts this intermediate to 3-methylglutaconyl-CoA.[1][2] However, a deficiency in this enzyme leads to the accumulation of 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-Methylcrotonylglycine and excreted in the urine.[3][13]

-

Tiglylglycine arises from the accumulation of tiglyl-CoA, an intermediate in the catabolism of the amino acid isoleucine.[5] A deficiency in the enzyme β-ketothiolase, which is involved in the breakdown of tiglyl-CoA, leads to its accumulation and subsequent conjugation with glycine to form Tiglylglycine.[14][15]

Part 3: Analytical Characterization

The accurate detection and quantification of these C7H11NO3 isomers are crucial for their respective applications. This section outlines the primary analytical techniques used for their characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these isomers.

Table of Representative NMR Data:

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |

| Methyl 2-acetamidoacrylate | δ (ppm): 6.45 (s, 1H), 5.85 (s, 1H), 3.80 (s, 3H), 2.15 (s, 3H) (CDCl3) | δ (ppm): 168.5, 166.2, 133.8, 108.2, 52.8, 23.5 (CDCl3) |

| 3-Methylcrotonylglycine | δ (ppm): 5.65 (s, 1H), 4.12 (d, 2H), 2.19 (s, 3H), 1.90 (s, 3H) (CDCl3)[8] | δ (ppm): 172.1, 167.8, 155.1, 118.9, 41.5, 27.2, 20.0 (CD3OD)[8] |

| Tiglylglycine | δ (ppm): 6.50 (q, 1H), 3.80 (d, 2H), 1.84 (d, 3H), 1.77 (s, 3H) (Water)[9] | δ (ppm): 173.5, 169.8, 136.1, 129.5, 46.2, 15.9, 14.2 (Water)[9] |

Note: NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.

Chromatographic and Mass Spectrometric Methods

For the analysis of these compounds, particularly the metabolic biomarkers in complex biological matrices, chromatographic techniques coupled with mass spectrometry are indispensable.

Workflow for the Analysis of N-acylglycines in Urine:

Caption: Workflow for analyzing N-acylglycines in urine samples.

Experimental Considerations for Analytical Methods:

-

Sample Preparation: The choice of sample preparation is critical for removing interferences and concentrating the analytes. For urine samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. The rationale is to isolate the organic acids from the complex matrix of urine.

-

Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the N-acylglycines, which are non-volatile, must be derivatized to increase their volatility. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method. This step is crucial for enabling the compounds to traverse the GC column.

-

LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of analyzing the underivatized compounds directly from the extracted sample. This technique provides high sensitivity and specificity, which is essential for detecting low levels of these biomarkers. The use of tandem mass spectrometry (MS/MS) allows for selective reaction monitoring (SRM), which significantly enhances the signal-to-noise ratio and provides confident identification and quantification.

-

Quantification: For accurate quantification, a stable isotope-labeled internal standard, such as tiglyl[13C, 15N]glycine, is often used.[5] The internal standard is added to the sample at the beginning of the workflow and co-elutes with the analyte. By comparing the signal of the analyte to that of the known concentration of the internal standard, precise and accurate quantification can be achieved, compensating for any sample loss during preparation or variations in instrument response.

Part 4: Applications in Drug Development and Research

The distinct properties of these three C7H11NO3 isomers lead to their diverse applications in the pharmaceutical and research arenas.

-

Methyl 2-acetamidoacrylate: Its primary role is as a versatile building block in medicinal chemistry. The ability to introduce a wide array of functional groups via Michael addition makes it an invaluable tool for generating libraries of novel amino acid derivatives. These can then be incorporated into peptides or used as standalone pharmacophores in the discovery of new therapeutic agents. The rationale for its use lies in the predictable and efficient nature of its reactivity, allowing for systematic structure-activity relationship (SAR) studies.

-

3-Methylcrotonylglycine and Tiglylglycine: These molecules are not therapeutic agents themselves but are critical biomarkers in clinical diagnostics and drug development.[6][13][16]

-

Clinical Diagnostics: Elevated levels of these N-acylglycines are diagnostic for specific inborn errors of metabolism.[2][14] Early detection through newborn screening programs allows for timely dietary intervention, which can significantly improve patient outcomes.

-

Drug Development: In the development of new drugs, particularly those that may impact mitochondrial function or amino acid metabolism, monitoring the levels of these biomarkers can serve as an important safety assessment. An unexpected increase in 3-Methylcrotonylglycine or Tiglylglycine could indicate off-target effects of a drug candidate on these metabolic pathways, providing an early warning of potential toxicity. The rationale for their use as safety biomarkers is their direct link to specific and vital metabolic pathways.

-

Conclusion

The molecular formula C7H11NO3 encapsulates a remarkable diversity of chemical and biological significance. From the synthetic versatility of Methyl 2-acetamidoacrylate to the diagnostic power of 3-Methylcrotonylglycine and Tiglylglycine, these isomers highlight the intricate relationship between chemical structure and function. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and analysis of these compounds is not merely an academic exercise but a practical necessity for advancing the frontiers of medicine and chemical biology. This guide has aimed to provide that in-depth understanding, empowering scientists to leverage the unique characteristics of these molecules in their research and development endeavors.

References

- 1. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Tiglylglycine (TG) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Tiglylglycine excreted in urine in disorders of isoleucine metabolism and the respiratory chain measured by stable isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Methyl 2-acetamidoacrylate | C6H9NO3 | CID 98644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methylcrotonylglycine | C7H11NO3 | CID 169485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tiglylglycine | C7H11NO3 | CID 6441567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]

- 11. Methyl 2-acetamidoacrylate 98 35356-70-8 [sigmaaldrich.com]

- 12. 3-Methylcrotonyl glycine | 33008-07-0 | FM25805 [biosynth.com]

- 13. Human Metabolome Database: Showing metabocard for 3-Methylcrotonylglycine (HMDB0000459) [hmdb.ca]

- 14. Showing Compound Tiglylglycine (FDB022337) - FooDB [foodb.ca]

- 15. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]

- 16. Tiglylglycine (TG) Test | Take Control Of Your Health With Superpower [superpower.com]

A Senior Application Scientist's Guide to the Discovery of Novel Piperidone Derivatives: From Synthesis to Biological Validation

Introduction: The Piperidone Core as a Privileged Scaffold in Modern Drug Discovery

The piperidone ring, a six-membered nitrogen-containing heterocycle with a ketone functional group, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its rigid, chair-like conformation provides a three-dimensional framework that is ideal for creating specific and high-affinity interactions with biological targets. This structural motif is prevalent in a vast array of natural alkaloids and has been integrated into numerous clinically successful pharmaceuticals, demonstrating its value in developing treatments for a wide range of diseases, including cancer, viral infections, and neurological disorders.[2][3]

Thousands of piperidone-containing compounds have been investigated in clinical and preclinical studies, highlighting the scaffold's significance.[4][2] This guide moves beyond a simple recitation of facts to provide researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on the modern workflow for discovering and validating novel piperidone derivatives. We will explore the causality behind experimental choices, from strategic synthesis to rigorous characterization and insightful biological evaluation, equipping you with the knowledge to navigate the complexities of modern drug discovery.

Part 1: Strategic Synthesis of Piperidone Scaffolds

The success of any discovery campaign hinges on the ability to rapidly generate structurally diverse and complex molecules. The choice of synthetic methodology is therefore not merely a practical consideration but a strategic one that dictates the scope and potential of the resulting chemical library.

The Cornerstone of Modern Synthesis: Multicomponent Reactions (MCRs)

While classical methods for piperidone synthesis exist, they are often hampered by multiple steps, low yields, and limited substrate scope. Modern drug discovery demands greater efficiency, which is why multicomponent reactions (MCRs) have become a cornerstone of our synthetic strategy.[5] MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials.[6] This approach offers profound advantages:

-

Operational Simplicity: Reduces the need for purification of intermediates, saving time and resources.

-

Atom Economy & Environmental Friendliness: Maximizes the incorporation of starting materials into the final product, minimizing waste.[7]

-

Structural Complexity: Enables the rapid assembly of highly functionalized and complex piperidone cores in a single step.[8]

A classic example is the Petrenko-Kritschenko piperidone synthesis, a reaction that has been a mainstay for over a century and serves as the conceptual basis for many modern variants.[9] Contemporary MCRs often employ catalysts to improve yields and stereoselectivity under mild conditions.[6][7]

Detailed Protocol: One-Pot MCR Synthesis of a Polysubstituted Piperidone

This protocol describes a general, catalyst-mediated, pseudo-five-component reaction for synthesizing a highly functionalized piperidine scaffold, a common precursor to many novel piperidones.

Objective: To efficiently synthesize a diverse library of piperidone precursors.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde, 2 mmol)

-

Aniline derivative (e.g., Aniline, 2 mmol)

-

β-Ketoester (e.g., Ethyl acetoacetate, 1 mmol)

-

Catalyst (e.g., H₃PW₁₂O₄₀, 1 mol%)[6]

-

Solvent (e.g., Acetonitrile or Ethanol)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), and the chosen solvent (15 mL).

-

Catalyst Addition: Add the catalyst (1 mol%) to the stirring mixture at room temperature. The choice of catalyst is critical; Brønsted acids like H₃PW₁₂O₄₀ are effective at facilitating both imine and enamine formation, which are key intermediates.[6]

-

Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring its progress via Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates and catalyst used.[5]

-

Work-up and Isolation: Upon completion, cool the reaction mixture. In many cases, the piperidine product will precipitate directly from the solution and can be isolated by simple filtration.[6]

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

-

Validation: The structure of the purified product must be confirmed via spectroscopic methods as detailed in Part 2. The catalyst can often be recovered from the filtrate and reused, adding to the method's efficiency.[6]

Alternative High-Efficiency Synthetic Routes

While MCRs are a primary tool, other powerful methods are employed to access different substitution patterns:

-

Aza-Diels-Alder Reactions: This [4+2] cycloaddition between an aza-diene and a dienophile is a highly stereocontrolled method for constructing the piperidone ring.[6][8]

-

Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for synthesizing 3-piperidone scaffolds, which can be challenging to access via other routes.[10]

Table 1: Comparison of Key Synthetic Strategies for Piperidone Derivatives

| Synthetic Method | Key Advantages | Common Catalysts/Reagents | Typical Yields | Causality & Rationale |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, complexity generation, operational simplicity.[6][7] | I₂, InCl₃, H₃PW₁₂O₄₀, Nano-sulfated zirconia.[6][7] | 70-95% | Chosen for rapid library generation and exploring diverse chemical space from simple building blocks. |

| Aza-Diels-Alder Cycloaddition | Excellent stereochemical control, access to fused ring systems.[8] | Lewis acids, organocatalysts. | 60-90% | Selected when precise control over stereocenters is critical for targeting specific protein pockets. |

| Ring-Closing Metathesis (RCM) | Access to unique isomers (e.g., 3-piperidones), functional group tolerance.[10] | Grubbs' or Hoveyda-Grubbs' catalysts. | 50-85% | Employed to create scaffolds that are not readily accessible by condensation or cycloaddition chemistry. |

Part 2: Rigorous Structural Elucidation and Characterization

Unambiguous structural confirmation is the bedrock of scientific integrity and intellectual property. A novel compound is merely a concept until its atomic connectivity and stereochemistry are proven beyond doubt. A multi-technique approach is essential for this validation.

The Spectroscopic Toolkit

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the carbon-hydrogen framework. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the number and type of carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC) are used to definitively assign connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the unambiguous determination of the compound's elemental formula.

-

Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. A strong absorbance peak in the range of 1680-1720 cm⁻¹ is a clear indicator of the piperidone carbonyl (C=O) group.

-

X-Ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, providing absolute confirmation of both connectivity and stereochemistry.[2][8] It is particularly crucial for compounds with multiple chiral centers.

Protocol: Standard Characterization Workflow for a Novel Piperidone Derivative

Objective: To unambiguously confirm the structure and purity of a newly synthesized compound.

-

Initial Purity Assessment: Analyze the purified compound by TLC or HPLC to ensure it is a single component.

-

Mass Determination: Submit a sample for HRMS analysis to obtain the exact mass and confirm the molecular formula.

-

Functional Group Analysis: Acquire an IR spectrum to confirm the presence of key functional groups, especially the piperidone carbonyl.

-

Structural Backbone Elucidation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and 2D NMR spectra. Analyze the chemical shifts, coupling constants, and correlations to assemble the complete molecular structure.

-

Crystallization for Absolute Confirmation: If the compound is crystalline and contains stereocenters, grow single crystals suitable for X-ray diffraction analysis. Common recrystallization solvents include ethanol, methanol, or acetonitrile.[2]

Diagram: The Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, ensuring a self-validating system where each piece of data corroborates the others.

Caption: Workflow for the rigorous characterization of novel piperidone derivatives.

Part 3: Biological Screening and Mechanistic Insight

Synthesizing a novel molecule is only the beginning. The ultimate goal is to identify compounds with potent and selective biological activity. This requires a systematic screening process followed by in-depth studies to understand the mechanism of action (MoA).

Focus Application: Anticancer Activity

The piperidone scaffold is a well-established pharmacophore in oncology.[11] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer types, including hematological cancers and solid tumors.[4][12][13]

Protocol: In Vitro Cytotoxicity Screening via MTT Assay

Objective: To determine the concentration at which a novel piperidone derivative inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HCT116 colon cancer, MCF-7 breast cancer).[12][13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Novel piperidone derivative stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the piperidone derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours. This duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Table 2: Representative Cytotoxicity Data for a Hypothetical Piperidone Series

| Compound ID | HCT116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Normal Fibroblasts IC₅₀ (µM) |

| PD-001 | 7.5 | 10.2 | 12.1 | > 100 |

| PD-002 | 1.2 | 2.5 | 3.1 | > 50 |

| PD-003 | 0.08 | 0.15 | 0.22 | 15.6 |

| Doxorubicin | 0.05 | 0.09 | 0.11 | 1.2 |

This data is illustrative. Doxorubicin is included as a positive control.

Unveiling the Mechanism: Targeting Critical Signaling Pathways

Identifying a potent cytotoxic compound is a critical step, but understanding how it works provides the rationale for further development. Many piperidone-containing anticancer agents function by modulating key signaling pathways that control cell growth, proliferation, and survival.[14] One of the most frequently dysregulated pathways in cancer, and a common target for these derivatives, is the PI3K/Akt/mTOR pathway.[15][16]

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a master regulator of cellular processes.[16] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates the kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and block apoptosis. In many cancers, this pathway is constitutively active, driving uncontrolled growth.[14][16] Piperidone derivatives can be designed to inhibit key nodes in this pathway, such as PI3K or Akt itself, thereby shutting down the pro-survival signal and inducing cancer cell death.[15][17]

Diagram: The PI3K/Akt/mTOR Signaling Pathway

This diagram illustrates the core components of the pathway and highlights potential points of inhibition by novel piperidone derivatives.

Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer piperidone derivatives.

Part 4: The Integrated Drug Discovery Workflow

The discovery of a novel therapeutic is not a linear process but an integrated cycle of design, synthesis, and testing. The following workflow illustrates how these distinct parts come together in a cohesive strategy, from initial concept to a validated lead candidate.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. H3PW12O40-Catalyzed Multicomponent Reaction for Efficient Synthes...: Ingenta Connect [ingentaconnect.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 10. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]